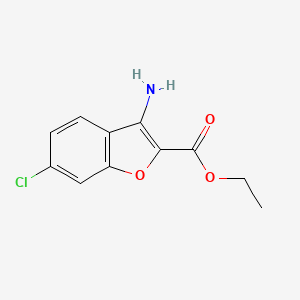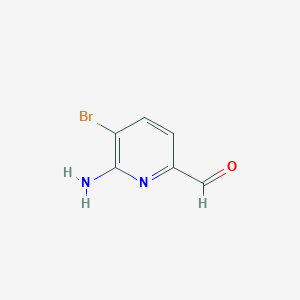![molecular formula C36H24 B1512388 [6]Cycloparaphenylene CAS No. 156980-13-1](/img/structure/B1512388.png)
[6]Cycloparaphenylene
Overview
Description
[6]Cycloparaphenylene is a fascinating macrocyclic compound composed of six benzene rings connected in a para-orientation, forming a hoop-like structure. This compound belongs to the broader class of cycloparaphenylenes (CPPs), which are known for their unique, non-planar aromatic structures. Due to their structural resemblance to carbon nanotubes, CPPs have garnered significant interest in materials science and nanotechnology.
Mechanism of Action
Mechanism of Action of 6Cycloparaphenylene
6Cycloparaphenylene is a fascinating molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . This molecule has been the subject of numerous studies due to its unique properties and potential applications .
Target of Action : The primary targets of 6Cycloparaphenylene are molecules with convex surfaces, such as copper clusters . The molecule can encapsulate these targets, forming host-guest complexes .
Mode of Action : 6Cycloparaphenylene interacts with its targets through non-covalent interactions. For instance, it can encapsulate a hexagonal-shaped Cu7 cluster, forming a single cluster catalyst . This interaction is facilitated by the mixed charge state and resultant synergistic effect of copper atoms .
Biochemical Pathways : The exact biochemical pathways affected by 6It’s known that the molecule can act as a catalyst for the electro-reduction of co to produce formaldehyde . This suggests that 6Cycloparaphenylene may influence redox reactions and related biochemical pathways.
Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6
Result of Action : The interaction of 6Cycloparaphenylene with its targets can result in various molecular and cellular effects. For example, when it encapsulates a Cu7 cluster, it can act as a highly active and selective catalyst for the electro-reduction of CO to produce formaldehyde .
Action Environment : The action, efficacy, and stability of 6Cycloparaphenylene can be influenced by environmental factors. For instance, the presence of water can trigger changes in the molecule’s second-order non-linear optical properties . Additionally, the molecule’s interactions with its targets can be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6]cycloparaphenylene is challenging due to the ring strain incurred from forcing benzene rings out of planarity. One common synthetic route involves the use of transition metal-catalyzed cyclization reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to successfully synthesize [6]CPP.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [6]Cycloparaphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of cyclohexane derivatives.
Substitution: Introduction of various functional groups, such as nitro, halogen, and alkyl groups.
Scientific Research Applications
[6]Cycloparaphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of larger macrocyclic compounds and carbon nanotubes.
Biology: Investigated for its potential as a drug delivery vehicle due to its unique structure and ability to encapsulate molecules.
Medicine: Explored for its use in imaging and diagnostic techniques, leveraging its photophysical properties.
Industry: Employed in the development of high-performance optoelectronic and electronic devices due to its unique electronic properties.
Comparison with Similar Compounds
[5]Cycloparaphenylene
[7]Cycloparaphenylene
[8]Cycloparaphenylene
[9]Cycloparaphenylene
Properties
IUPAC Name |
heptacyclo[20.2.2.22,5.26,9.210,13.214,17.218,21]hexatriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGBZMJWQRDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of []CPP?
A1: []Cycloparaphenylene has the molecular formula C36H24 and a molecular weight of 456.57 g/mol.
Q2: What are the key synthetic challenges in synthesizing []CPP?
A2: Synthesizing []CPP presents significant challenges due to the high strain energy associated with its distorted aromatic rings. Early attempts faced difficulties in achieving macrocyclization and controlling the formation of undesired byproducts. []
Q3: What is the significance of using cyclohexadienes in the synthesis of []CPP?
A3: Utilizing cyclohexadienes as masked benzene rings in the synthesis of []CPP helps to alleviate the strain energy during macrocyclization, enabling the formation of the desired []CPP structure. []
Q4: How does the structure of methylene-bridged []cycloparaphenylene ([6]MCPP) differ from []CPP, and how does this impact its properties?
A4: []MCPP incorporates methylene bridges between each phenylene unit, leading to a more planar structure compared to []CPP. This structural modification enhances π-conjugation, resulting in a smaller energy gap and distinct electronic properties. [, ]
Q5: What unique packing structure was observed in the solvent-free crystallization of []CPP?
A5: X-ray diffraction studies revealed that solvent-free crystallization of []CPP results in a tight packing arrangement, minimizing empty space within the crystal lattice, reminiscent of carbon nanotube packing. []
Q6: How does the presence of electron-withdrawing ester moieties affect the photophysical properties of []CPP?
A6: Introducing four electron-withdrawing ester groups onto the []CPP framework leads to a significant blue-shift in its absorption maxima compared to unsubstituted []CPP. This shift arises from the reduced electron density within the conjugated system. []
Q7: How does pressure impact the structure of []CPP?
A7: Raman spectroscopy and DFT calculations demonstrate that []CPP undergoes reversible ovalization under moderate pressure. At higher pressures, irreversible aggregation occurs due to the formation of new intermolecular σ-bonds. []
Q8: What is the significance of synthesizing mono- and dianions of []CPP?
A8: The successful isolation and structural characterization of []CPP mono- and dianions provide valuable insights into the electronic structure and core transformations of this highly strained nanohoop upon reduction. []
Q9: How does the cavity size of []CPP influence its host-guest interactions?
A9: The rigid and well-defined cavity of []CPP allows it to encapsulate small molecules, making it a promising building block for supramolecular architectures. [] Different packing structures of []CPP crystals, such as tubular and herringbone, exhibit distinct host–guest interactions, influencing guest sorption and entrapment. []
Q10: Can []CPP be used as a template for single-walled carbon nanotube (SWCNT) growth?
A10: Theoretical studies employing DFTB/MD simulations and DFT calculations suggest that []CPP can act as a template for chirality-controlled growth of (6,6)-SWCNTs using acetylene and ethynyl radicals as growth agents. [, ]
Q11: How does incorporating []CPP into polymers influence their properties?
A11: Introducing []CPP as a pendant group in norbornene-based polymers via ring-opening metathesis polymerization (ROMP) introduces unique electronic and morphological characteristics to the resulting materials. []
Q12: What is the potential of []CPP in organic electronics?
A12: []CPP exhibits potential as an active material in organic electronics. Studies have shown that its non-planar structure and unique interfacial electronic properties, such as a smaller energy gap at the film-substrate interface, can be advantageous for charge injection and transport. []
Q13: How have computational methods contributed to understanding []CPP and its derivatives?
A13: Computational techniques like DFT calculations and molecular dynamics simulations have been instrumental in elucidating the structural, electronic, and optical properties of []CPP. These methods provide valuable insights into strain energies, aromaticity, and potential applications in fields like nonlinear optics and organic solar cells. [, , , ]
Q14: How does the presence of 1,4-azaborine rings affect the triplet energy of []CPP?
A14: DFT/TDA-DFT calculations reveal that strategically incorporating 1,4-azaborine rings into the []CPP framework allows for fine-tuning the triplet energy (ET) of the resulting hybrids, offering potential applications in full-color phosphorescent OLEDs. []
Q15: What insights have been gained from the electron density distribution analysis of a []CPP-based rotaxane?
A15: Invariom refinement and QTAIM analysis of the electron density distribution in a []CPP-based rotaxane revealed the nature of bonding interactions within the molecule and provided a deeper understanding of the interplay between the macrocycle and the threaded component. []
Q16: What are some promising areas for future research on []CPP and related nanostructures?
A16: Future research directions include exploring the potential of []CPP in areas like:
- Catalysis: Investigating the catalytic properties of metal-doped []CPP systems, particularly for reactions like CO electro-reduction. []
- Materials Science: Developing novel materials incorporating []CPP for applications in optoelectronics, energy storage, and sensing.
- Supramolecular Chemistry: Designing and synthesizing complex supramolecular assemblies based on the unique host-guest chemistry of []CPP.
- Biomedical Applications: Exploring the potential of functionalized []CPP derivatives for drug delivery and bioimaging applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




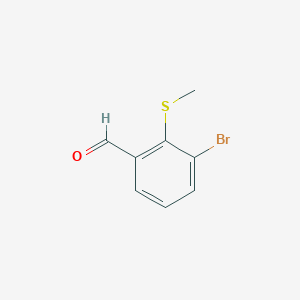
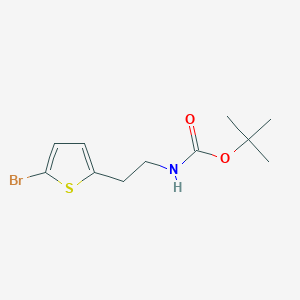
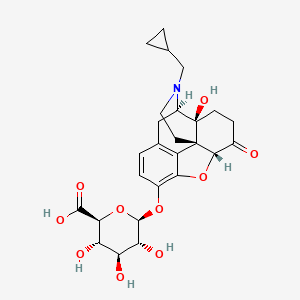


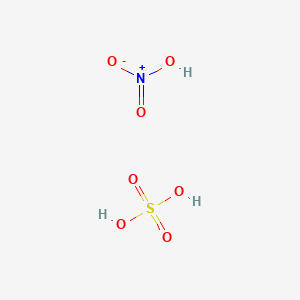

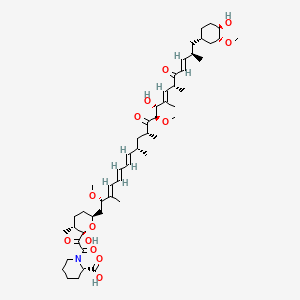
![[10-(4-Phenylnaphthalen-1-YL)anthracen-2-YL]boronic acid](/img/structure/B1512331.png)
![Decanamide,N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-,rel-](/img/structure/B1512335.png)
